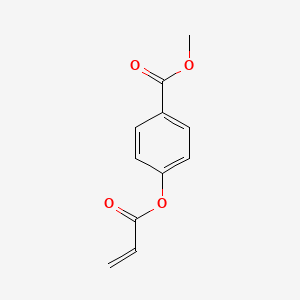
Methyl 4-(acryloyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C11H10O4. It is an ester formed from the reaction of methanol and 4-(acryloyloxy)benzoic acid. This compound is known for its applications in polymer chemistry, particularly in the synthesis of liquid crystalline polymers and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(acryloyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(acryloyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acryloyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl 4-(acryloyloxy)benzoate exerts its effects is primarily through its ability to polymerize. The acryloyloxy group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .
Comparaison Avec Des Composés Similaires
Methyl benzoate: An ester with a simpler structure, used primarily in fragrances and as a solvent.
Methyl 4-formylbenzoate: Used in the synthesis of various organic compounds.
1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene: A liquid crystalline monomer with similar polymerization properties.
Uniqueness: Methyl 4-(acryloyloxy)benzoate is unique due to its dual functionality as both an ester and an acryloyloxy compound. This allows it to participate in a wide range of chemical reactions and makes it highly versatile in the synthesis of advanced materials.
Propriétés
Numéro CAS |
4513-48-8 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
methyl 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-10(12)15-9-6-4-8(5-7-9)11(13)14-2/h3-7H,1H2,2H3 |
Clé InChI |
WMJVAKULPHVQAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















